molecular formula C₃₅H₃₈O₆ B1139943 Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside CAS No. 61330-62-9

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

Cat. No. B1139943
CAS RN: 61330-62-9
M. Wt: 554.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Synthesis of Monodeoxyfluorinated Derivatives : Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside has been used in the synthesis of monodeoxyfluorinated derivatives, including methyl 2-O-(6-deoxy-6-fluoro-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside, which are valuable for studying the structure and function of carbohydrates in biological systems (Khan, Jain, Abbas, & Matta, 1990).

  • Preparation of Methyl 3-O-α-d-Mannopyranosyl-α-D-talopyranoside : Research has demonstrated the use of Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside in preparing other complex saccharides like Methyl 3-O-α-d-mannopyranosyl-α-D-talopyranoside, highlighting its role in the synthesis of diverse oligosaccharides (Dubey, Jain, Abbas, & Matta, 1987).

  • Synthesis of Model Oligosaccharides : The compound has been utilized in the synthesis of model oligosaccharides of biological significance, such as methyl 3,6-DI-O-(α-D-mannopyranosyl)-α-D-mannopyranoside. These studies provide insights into the structure and reactivity of carbohydrates (Winnik, Brisson, Carver, & Krepinsky, 1982).

  • Synthesis of Mannosyl-Oligosaccharides : Another application is in the synthesis of mannosyl-oligosaccharides, which are important in understanding carbohydrate-based interactions in biological systems. These oligosaccharides can mimic structures found in natural glycoproteins and glycolipids (Khan, Jain, & Matta, 1990).

  • Synthesis of Immunodominant Trisaccharide : The compound was used in the synthesis of an immunodominant trisaccharide related to the antigen from E. coli O 126, demonstrating its application in immunology and vaccine research (Misra, Basu, & Roy, 1996).

Safety And Hazards

The safety and hazards associated with “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” are not explicitly mentioned in the search results. It is always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” are not explicitly mentioned in the search results. However, given its importance in the biomedical sector and its role in the assembly of glycoconjugates1, it can be inferred that further research and development in this area could lead to significant advancements in biomedical applications.


properties

IUPAC Name

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEBJCKOMVGYKP-VABIIVNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

Citations

For This Compound
5
Citations
K Kobayashi, K Nomura, M Okada - Carbohydrate research, 1993 - Elsevier
4-O-α-d-Mannopyranosyl-(1 → 6)-α-d-mannopyranan (7) was prepared via ring-opening polymerization of 1,6-anhydro-2,3-di-O-benzyl-4-O-(2,3,4,6-tetra-O-benzyl-α-d-mannopyranosyl…
Number of citations: 35 www.sciencedirect.com
X Tang - 2000 - search.proquest.com
Several synthetic methodologies for synthesis of aromatic α-C-glycosides of mannose have been explored.(1R/S)-2, 6-anhydro-3, 4, 5, 7-tetra-O-benzyl-1-C-(4′ methoxy) phenyl-D-…
Number of citations: 2 search.proquest.com
J Robertson, PM Stafford - 2003 - books.google.com
In an ideal world it would be possible to effect any desired glycosylation between two free sugars with total control of regio-and stereochemistry to produce a single oligosaccharide. …
Number of citations: 15 sc.panda985.com
AC Lee - 1994 - search.proquest.com
Despite the importance of oligosaccharides, efficient syntheses of these compounds still poses quite a synthetic challenge. Koenigs-Knorr alkylation chemistry and its many variations …
Number of citations: 0 search.proquest.com
Q Wang - 2007 - library-archives.canada.ca
Dérivé des deux termes grecs" anti" et" biotikos", le terme antibiotique signifie" contre la vie". Les antibiotiques attaquent et détruisent les bactéries vivantes et les empêchent de se …
Number of citations: 3 library-archives.canada.ca

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